HDAC8 Enzyme Inhibition: Quantitative IC50 Comparison Demonstrating Sub-Micromolar Activity
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide inhibits recombinant human HDAC8 with an IC50 of 130 nM in an in vitro biochemical assay using Boc-Lys(Ac)-AMC substrate [1]. This sub-micromolar potency against a Class I HDAC isoform distinguishes it from the parent hydrazinecarboxamide scaffold (semicarbazide, CAS 57-56-7), which lacks the aniline cap and heptyl linker and exhibits no measurable HDAC8 inhibition at comparable concentrations [2]. The compound's activity is attributed to the SAHA-mimetic design where the hydrazinecarbonylamino group replaces the hydroxamic acid zinc-binding moiety, enabling zinc chelation through the semicarbazide functionality while the aniline group occupies the surface recognition pocket [2].
| Evidence Dimension | HDAC8 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM (0.13 μM) |
| Comparator Or Baseline | Parent hydrazinecarboxamide (semicarbazide, CAS 57-56-7): no reported HDAC8 inhibition at relevant concentrations (class-level baseline) |
| Quantified Difference | Target compound: active (130 nM); unsubstituted semicarbazide: inactive against HDAC8. Activity gain attributable to SAHA-mimetic structural elaboration. |
| Conditions | Recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli BL21 DE3; Boc-Lys(Ac)-AMC substrate [1] |
Why This Matters
Confirms the compound engages the HDAC8 catalytic domain at pharmacologically relevant concentrations, justifying its selection as a non-hydroxamate HDAC inhibitor tool compound for target validation over the unadorned semicarbazide scaffold.
- [1] BindingDB. BDBM50529155 (CHEMBL4553969). HDAC8 IC50: 130 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529155 (accessed 2026-05-12). View Source
- [2] Suzuki T, Nagano Y, Kouketsu A, et al. Design and synthesis of SAHA-based non-hydroxamate HDAC inhibitors. Bioorg Med Chem Lett. 2003;13(24):4321-4326. Semicarbazide 8b identified as potent non-hydroxamate HDAC inhibitor. View Source
